Risedronic Acid-d4 (Major)

概要

説明

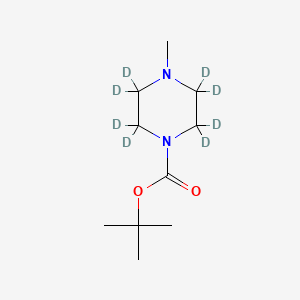

Risedronic Acid-d4 (Major) is a deuterated form of Risedronic Acid, which is a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. The deuterium atoms in Risedronic Acid-d4 replace the hydrogen atoms, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.

科学的研究の応用

Risedronic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Risedronic Acid in the body.

Isotope Labeling: Employed in mass spectrometry and nuclear magnetic resonance (NMR) studies to distinguish between different isotopes.

Biological Research: Used to study the effects of bisphosphonates on bone resorption and osteoclast activity.

Industrial Applications: Utilized in the development of new drugs and therapeutic agents.

作用機序

Target of Action

Risedronic Acid-d4, often used as its sodium salt Risedronate Sodium, is a bisphosphonate . The primary target of Risedronic Acid-d4 is bone, specifically the cells that break down bone, known as osteoclasts .

Mode of Action

Risedronic Acid-d4 functions by inhibiting bone resorption caused by osteoclasts . It binds to bone hydroxyapatite, which is a major component of bone mineral . When bone resorption occurs, it causes local acidification, releasing Risedronic Acid-d4, which is then taken into osteoclasts by fluid-phase endocytosis .

Biochemical Pathways

It is known that the compound’s action on osteoclasts disrupts the normal process of bone resorption, leading to an overall decrease in the breakdown of bone .

Pharmacokinetics

Risedronic Acid-d4 exhibits very low plasma levels and high residence time in the body . Following oral administration, the kinetics of Risedronic Acid-d4 is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, i.e., bones, is remarkably high . No volunteer characteristics were identified to affect significantly the disposition of Risedronic Acid-d4 .

Result of Action

The primary result of Risedronic Acid-d4’s action is a decrease in bone resorption, which can help to prevent or treat conditions like osteoporosis and Paget’s disease of bone . By inhibiting the activity of osteoclasts, Risedronic Acid-d4 helps to maintain a healthier balance of bone formation and resorption .

Action Environment

The action of Risedronic Acid-d4 can be influenced by various environmental factors. For instance, the compound’s absorption and plasma levels can vary depending on the dosage scheme . Simulations revealed a high discrepancy in the concentration levels observed after different dosage regimens, implying the safety profile of risedronic acid-d4 .

Safety and Hazards

Risedronic Acid-d4 (Major) is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Risedronic Acid-d4 (Major) is a valuable tool for researchers studying bone diseases and the effects of bisphosphonate drugs on the body . The absorption and disposition kinetics of risedronate were successfully characterized . Simulations revealed the high discrepancy in the concentration levels observed after different dosage regimens, implying the safety profile of risedronate . In virtual patients with renal impairment, the blood levels of risedronate are increased, but not in an extent requiring dose adaptation .

生化学分析

Biochemical Properties

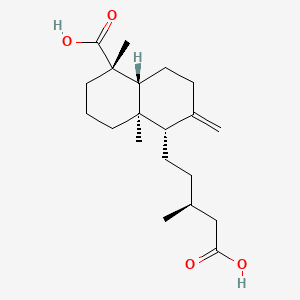

Risedronic Acid-d4 (Major) plays a significant role in biochemical reactions. It functions by preventing the resorption of bone . This compound interacts with bone hydroxyapatite, a type of biomolecule found in hard tissues such as bones .

Cellular Effects

Risedronic Acid-d4 (Major) has profound effects on various types of cells and cellular processes. It inhibits bone resorption caused by osteoclasts . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Risedronic Acid-d4 (Major) involves its binding to bone hydroxyapatite . Bone resorption causes local acidification, releasing Risedronic Acid-d4 (Major), which is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

The effects of Risedronic Acid-d4 (Major) change over time in laboratory settings. Following oral administration, the kinetics of Risedronic Acid-d4 (Major) was best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution (i.e., bones) was found to be remarkably high .

Dosage Effects in Animal Models

The effects of Risedronic Acid-d4 (Major) vary with different dosages in animal models. A lethal dose in rats is equivalent to 320 to 620 times the human dose based on surface area .

Metabolic Pathways

Risedronic Acid-d4 (Major) is involved in metabolic pathways related to bone resorption. It is not likely metabolized before elimination . The P-C-P group of bisphosphonates is resistant to chemical and enzymatic hydrolysis, preventing metabolism of the molecule .

Transport and Distribution

Risedronic Acid-d4 (Major) is transported and distributed within cells and tissues. It binds to bone hydroxyapatite and is released during bone resorption . This process allows for the distribution of Risedronic Acid-d4 (Major) within the bone tissue.

Subcellular Localization

The subcellular localization of Risedronic Acid-d4 (Major) is primarily within osteoclasts, the cells responsible for bone resorption . The compound is taken into osteoclasts by fluid-phase endocytosis, a process triggered by the local acidification caused by bone resorption .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Risedronic Acid-d4 involves the incorporation of deuterium atoms into the Risedronic Acid molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Risedronic Acid from its precursors.

Industrial Production Methods: Industrial production of Risedronic Acid-d4 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Steps: Including crystallization and chromatography to isolate the deuterated compound.

化学反応の分析

Types of Reactions: Risedronic Acid-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.

類似化合物との比較

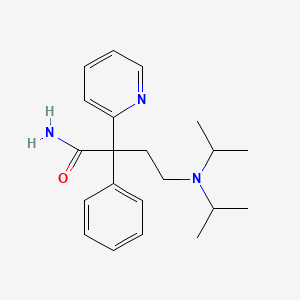

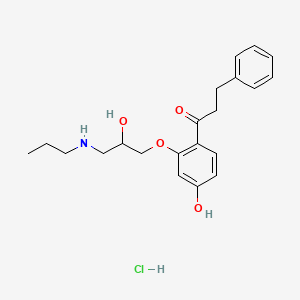

Alendronic Acid: Another bisphosphonate used to treat osteoporosis.

Ibandronic Acid: Used for the treatment of osteoporosis and metastatic bone disease.

Zoledronic Acid: A potent bisphosphonate used in the treatment of various bone diseases.

Risedronic Acid-d4 stands out due to its application in isotope labeling and pharmacokinetic studies, providing valuable insights into the behavior of bisphosphonates in biological systems.

特性

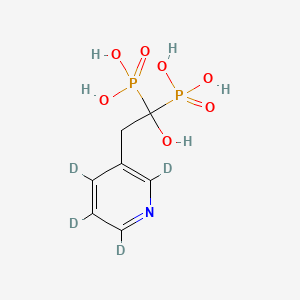

IUPAC Name |

[1-hydroxy-1-phosphono-2-(2,4,5,6-tetradeuteriopyridin-3-yl)ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146754 | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035438-80-2 | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035438-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。